2-Bromo-4-nitrophenoxyacetic acid

Catalog No.
S3119427
CAS No.
25300-00-9
M.F
C8H6BrNO5
M. Wt
276.042
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-nitrophenoxyacetic acid

CAS Number

25300-00-9

Product Name

2-Bromo-4-nitrophenoxyacetic acid

IUPAC Name

2-(2-bromo-4-nitrophenoxy)acetic acid

Molecular Formula

C8H6BrNO5

Molecular Weight

276.042

InChI

InChI=1S/C8H6BrNO5/c9-6-3-5(10(13)14)1-2-7(6)15-4-8(11)12/h1-3H,4H2,(H,11,12)

InChI Key

NPVFSPBETIYFKW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)OCC(=O)O

solubility

not available

2-Bromo-4-nitrophenoxyacetic acid is an organic compound with the molecular formula C8H6BrNO4 and a molecular weight of 260.04 g/mol. It features a bromine atom and a nitro group attached to a phenyl ring, which is further connected to an acetic acid moiety. This compound is characterized by its unique structural arrangement that includes both electron-withdrawing (bromine and nitro) and electron-donating (acetic acid) functionalities, making it a versatile intermediate in organic synthesis and medicinal chemistry.

  • Substitution Reactions: The bromine atom can be substituted by various nucleophiles under appropriate conditions, leading to the formation of different derivatives.
  • Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
  • Oxidation Reactions: The acetic acid moiety can be oxidized to yield corresponding carboxylic acids or other derivatives.

Common Reagents and Conditions

  • Substitution: Nucleophiles like amines or thiols in the presence of bases.
  • Reduction: Hydrogen gas with palladium catalysts or reducing agents like tin(II) chloride.
  • Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Research indicates that 2-Bromo-4-nitrophenoxyacetic acid exhibits potential biological activities, including:

  • Antimicrobial Properties: The compound has been studied for its ability to inhibit the growth of various microorganisms.
  • Anticancer Activity: Preliminary studies suggest that it may have effects on cancer cell lines, warranting further investigation into its mechanisms of action and therapeutic potential.

The synthesis of 2-Bromo-4-nitrophenoxyacetic acid typically involves multiple steps:

  • Bromination and Nitration: Starting from phenylacetic acid derivatives, bromination and nitration reactions are conducted to introduce the bromine and nitro groups.
  • Formation of Intermediates: For instance, 4-bromo-2-nitrotoluene can be reacted with metallic sodium in an organic solvent to form 4-bromo-2-nitrobenzyl sodium.
  • Final Product Formation: This intermediate is then reacted with carbon dioxide to yield the sodium salt of 4-bromo-2-nitrophenyl acetic acid, which can be converted to the final product through acidification .

2-Bromo-4-nitrophenoxyacetic acid has several applications across various fields:

  • Chemistry: Utilized as an intermediate in the synthesis of more complex organic molecules.
  • Biology: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
  • Industry: Employed in the production of dyes, pigments, and other industrial chemicals.

The interaction studies of 2-Bromo-4-nitrophenoxyacetic acid focus on its biochemical pathways and pharmacokinetics. The compound's molecular structure suggests it may interact with various enzymes and receptors, influencing specific biological pathways. Such interactions are crucial for understanding its potential therapeutic effects and safety profiles.

Several compounds share structural similarities with 2-Bromo-4-nitrophenoxyacetic acid. Here are a few notable examples:

Compound NameStructural FeaturesUnique Characteristics
4-Bromo-2-nitrophenylacetic acidSimilar structure but different substitutionDifferent position of bromine and nitro groups
2-Bromo-4-nitrophenylacetic acidIsomer with distinct substitution patternsVariations in reactivity due to substitution
2-Bromo-5-nitrophenoxyacetic acidContains a nitro group at a different positionVariation in biological activity due to structural differences

Uniqueness

2-Bromo-4-nitrophenoxyacetic acid stands out due to its specific substitution pattern that imparts distinct chemical and biological properties. The combination of bromine and nitro groups enhances its versatility as an intermediate for various synthetic applications and as a valuable compound for research in medicinal chemistry.

Computational chemistry provides critical insights into the three-dimensional architecture and intermolecular interactions of 2-bromo-4-nitrophenoxyacetic acid. Molecular dynamics simulations reveal that the bromine atom at position 2 induces significant steric hindrance, forcing the nitro group at position 4 into a coplanar orientation with the aromatic ring [1]. This spatial arrangement enhances π-orbital conjugation across the molecule, as demonstrated by density functional theory (DFT) calculations showing a 17% increase in electron delocalization compared to unsubstituted phenoxyacetic acid [4].

Solubility parameter analysis using the Hansen solubility model predicts strong affinity for polar aprotic solvents, with dimethylformamide (DMF) showing the highest calculated solubility index of 0.92 [3]. Comparative molecular field analysis (CoMFA) further quantifies the steric and electrostatic contributions of substituents:

ParameterBromine ContributionNitro Group Contribution
Steric Bulk (ų)26.718.9
Electron Withdrawal+0.34 e⁻+0.51 e⁻
Dipole Moment (D)1.22.8

These computational models demonstrate how the bromine atom primarily governs steric interactions while the nitro group dominates electronic effects [1] [5]. Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations further reveal that the acetic acid sidechain adopts a gauche conformation in aqueous environments, exposing both oxygen atoms for hydrogen bonding [4].

Quantum Mechanical Modeling of Electronic Configurations

Time-dependent DFT calculations at the B3LYP/6-311++G(d,p) level provide detailed electronic characterization of 2-bromo-4-nitrophenoxyacetic acid. The nitro group reduces the HOMO-LUMO gap by 1.23 eV compared to non-nitrated analogs, significantly increasing electrophilic reactivity [5]. Natural bond orbital (NBO) analysis identifies three critical charge transfer interactions:

  • $$ \sigma \rightarrow \sigma^* $$ donation from Br-C to adjacent C-NO₂ ($$ E^{(2)} = 8.7 \ \text{kcal/mol} $$)
  • $$ \pi \rightarrow \pi^* $$ conjugation between aromatic ring and nitro group ($$ E^{(2)} = 15.3 \ \text{kcal/mol} $$)
  • $$ n \rightarrow \sigma^* $$ interaction from acetic acid oxygen to bromine ($$ E^{(2)} = 6.2 \ \text{kcal/mol} $$)

These interactions collectively lower the molecule's chemical hardness ($$ \eta = 2.82 \ \text{eV} $$) while increasing electrophilicity ($$ \omega = 104.3 \ \text{eV} $$), as calculated using Koopmans' theorem [5]. The bromine substituent induces an anisotropic charge distribution, creating a localized positive potential (+0.34 e) at the ortho position relative to the nitro group [4].

Vibrational spectroscopy simulations correlate well with experimental FT-IR data, predicting strong absorption bands at:

  • $$ 1542 \ \text{cm}^{-1} $$ (asymmetric NO₂ stretch)
  • $$ 745 \ \text{cm}^{-1} $$ (C-Br stretching)
  • $$ 1698 \ \text{cm}^{-1} $$ (carboxylic acid C=O)

The nitro group's resonance with the aromatic ring produces a 12% bathochromic shift in UV-Vis absorption compared to mono-substituted analogs [4] [5].

Machine Learning-Driven Synthesis Pathway Predictions

Neural network models trained on 12,000 aromatic substitution reactions predict optimal conditions for synthesizing 2-bromo-4-nitrophenoxyacetic acid. Gradient-boosted decision trees identify nitration as the rate-limiting step, with meta-directed substitution patterns being 34% less probable than para-orientation under standard conditions [3]. A random forest classifier achieves 89% accuracy in predicting reaction yields based on three key parameters:

  • Electrophilic nitration potential ($$ \chi_{\text{NO2}} > 2.8 $$)
  • Bromine directing strength ($$ \sigma_{\text{Br}} = +0.26 $$)
  • Solvent polarity index ($$ P' > 5.2 $$)

Bayesian optimization of the synthesis pathway suggests a two-step procedure:

$$
\text{C}6\text{H}5\text{OCH}2\text{COOH} \xrightarrow[\text{H}2\text{SO}4, 0^\circ\text{C}]{\text{Br}2} \text{Br-C}6\text{H}3\text{OCH}2\text{COOH} \xrightarrow[\text{HNO}3, 50^\circ\text{C}]{\text{H}2\text{SO}4} \text{Br-C}6\text{H}2(\text{NO}2)\text{OCH}2\text{COOH}
$$

Monte Carlo simulations estimate 78% yield optimization when maintaining strict temperature control ($$ \Delta T < 2^\circ\text{C} $$) during nitration [3]. Recurrent neural networks trained on kinetic data predict complete bromine substitution within 4.2 hours at 0°C, compared to 6.8 hours for classical Arrhenius projections [1] [2].

The fundamental principle of retrosynthetic analysis for this compound centers on identifying key disconnection points that lead to the most accessible synthetic intermediates. The target molecule presents several strategic options for retrosynthetic disconnection, each offering distinct advantages and challenges. The phenoxyacetic acid core structure suggests primary disconnection strategies focusing on the ether linkage between the aromatic ring and the acetic acid moiety [2].

Primary Retrosynthetic Strategies:

The most straightforward retrosynthetic approach involves disconnection of the phenyl-oxygen bond, leading to substituted phenol and haloacetic acid derivatives as synthons. This strategy provides access to the Williamson ether synthesis pathway, which remains one of the most reliable methods for constructing aryl-alkyl ether bonds [3] [4]. The nucleophilic substitution mechanism underlying this approach ensures predictable reaction outcomes and good functional group tolerance.

Alternative disconnection strategies include functional group interconversions that exploit the carboxylic acid functionality. The retrosynthetic analysis can involve conversion of the carboxylic acid to alternative functional groups such as nitriles, esters, or aldehydes, providing flexibility in synthetic route design [2]. The cyanide-based approach, exemplified in phenylacetic acid synthesis, demonstrates the utility of this strategy where benzyl bromide derivatives react with sodium cyanide followed by hydrolysis [2].

Advanced Route Design Considerations:

Modern retrosynthetic planning incorporates considerations of atom economy, step economy, and environmental sustainability. The design strategies prioritize routes that minimize waste generation and utilize readily available starting materials. The selection of optimal synthetic sequences requires evaluation of multiple factors including reaction yields, selectivity, scalability, and purification requirements [1].

The regioselectivity challenges associated with bromination and nitration reactions necessitate careful consideration of substitution patterns in the aromatic ring. The electronic effects of existing substituents significantly influence the regioselectivity of subsequent functionalization reactions. Strategic use of protecting groups and controlled reaction sequences can overcome these challenges while maintaining synthetic efficiency.

Convergent Synthesis Approaches:

Convergent synthetic strategies offer advantages in terms of efficiency and scalability compared to linear approaches. These methodologies involve the independent preparation of key intermediates followed by their coupling to form the target molecule. For 2-Bromo-4-nitrophenoxyacetic acid, convergent approaches might involve the separate preparation of the substituted phenol and the acetic acid derivative, followed by their coupling under appropriate conditions [4].

The implementation of convergent strategies requires careful consideration of functional group compatibility and reaction conditions. The presence of multiple reactive sites in the target molecule necessitates the use of orthogonal protecting group strategies to ensure selective reactions at desired positions.

Catalytic Systems for Bromonitrophenoxy Acetylation

The development of efficient catalytic systems represents a crucial aspect of modern synthetic methodology for bromonitrophenoxy acetylation reactions. Contemporary approaches emphasize the use of selective catalysts that enable mild reaction conditions while maintaining high yields and excellent selectivity [5] [6].

Vanadium-Based Catalytic Systems:

Vanadium oxide (VOSO4) has emerged as a particularly effective catalyst for acetylation reactions involving phenolic compounds. The catalyst operates through a Lewis acid mechanism, activating the carbonyl group of acetic anhydride or acetyl chloride toward nucleophilic attack by the phenolic hydroxyl group [5] [6]. This catalytic system demonstrates exceptional performance with catalyst loadings as low as 1%, achieving yields of 80-95% under mild conditions.

The mechanism involves coordination of the vanadium center to the carbonyl oxygen of the acylating agent, increasing its electrophilicity and facilitating nucleophilic attack by the phenol. The catalytic cycle is completed through regeneration of the active vanadium species, enabling turnover numbers exceeding 100. The system demonstrates excellent chemoselectivity, preferentially acetylating primary alcohols over secondary alcohols and phenols over aliphatic alcohols [5].

Copper-Based Catalytic Systems:

Copper oxide (CuO) catalysis has proven highly effective for both acylation and benzoylation reactions under solvent-free conditions. The catalyst exhibits remarkable activity at loadings as low as 0.1 mol%, achieving yields of 92-98% with excellent selectivity [7]. The solvent-free protocol offers significant environmental advantages while maintaining superior reaction rates and product purity.

The copper-catalyzed mechanism involves initial coordination of the substrate to the copper center, followed by activation of the acylating agent through Lewis acid coordination. The system demonstrates exceptional chemoselectivity, enabling selective acylation of primary alcohols in the presence of secondary alcohols and phenols. The catalyst can be easily recovered and reused multiple times without significant loss of activity [7].

Lewis Acid Catalytic Systems:

Traditional Lewis acids including ferric chloride (FeCl3) and aluminum chloride (AlCl3) continue to play important roles in bromination and related electrophilic aromatic substitution reactions. These systems typically require stoichiometric amounts and operate under anhydrous conditions, achieving yields of 70-95% with moderate selectivity [8].

The Lewis acid mechanism involves activation of the electrophilic reagent through coordination, enhancing its reactivity toward aromatic substrates. The regioselectivity is governed by the electronic properties of the aromatic ring and the directing effects of existing substituents. Careful control of reaction temperature and stoichiometry is essential for achieving optimal selectivity [8].

Phase Transfer Catalytic Systems:

Phase transfer catalysis offers significant advantages for reactions involving ionic reagents and organic substrates. These systems enable efficient etherification reactions in biphasic solvent systems, achieving yields of 75-90% under controlled conditions [4]. The phase transfer mechanism facilitates the transport of anionic nucleophiles from the aqueous phase to the organic phase where reaction occurs.

Quaternary ammonium salts serve as the most common phase transfer catalysts, with tetrabutylammonium bromide and benzyltrialkylammonium chlorides showing particular effectiveness. The catalytic efficiency depends on the lipophilicity of the catalyst and its ability to solubilize the ionic reactants in the organic phase [4].

Solvent-Free and Green Chemistry Methodologies

The implementation of solvent-free and green chemistry principles has become increasingly important in the synthesis of pharmaceutical intermediates and fine chemicals. These methodologies offer substantial environmental and economic benefits while often providing superior reaction outcomes [5] [6].

Solvent-Free Acetylation Protocols:

The development of solvent-free acetylation methodologies represents a significant advancement in green chemistry applications. These protocols typically employ stoichiometric amounts of acetic anhydride or acetyl chloride with small amounts of catalysts, achieving excellent yields without the need for organic solvents [5] [6]. The elimination of solvents reduces waste generation, simplifies purification procedures, and decreases overall process costs.

The solvent-free approach offers several mechanistic advantages including enhanced reactant concentrations, improved mass transfer, and reduced side reactions. The absence of solvent molecules eliminates potential coordination effects that might interfere with the catalytic cycle. Temperature control becomes more critical in solvent-free systems, requiring careful monitoring to prevent decomposition reactions [5].

Microwave-Assisted Synthesis:

Microwave-assisted synthesis provides significant advantages in terms of reaction rates and energy efficiency. The dielectric heating mechanism enables rapid and uniform heating of reaction mixtures, reducing reaction times from hours to minutes. This methodology has been successfully applied to cellulose acetylation and related reactions, achieving excellent yields with reduced environmental impact [9].

The microwave heating mechanism involves direct interaction between electromagnetic radiation and polar molecules, leading to rapid and efficient energy transfer. This heating mode eliminates the need for conventional heating methods and enables precise temperature control. The optimization of microwave parameters including power output, temperature, and irradiation time is crucial for achieving optimal results [9].

Switchable Deep Eutectic Solvents:

Deep eutectic solvents (DES) represent a new class of green solvents that combine the advantages of ionic liquids with improved environmental profiles. These solvents can be designed to be switchable, enabling easy product separation and solvent recovery. The application of switchable DES to phenoxyacetic acid synthesis and purification has shown promising results [10].

The switchable nature of these solvents allows for reversible changes in solvent properties through external stimuli such as temperature, pH, or carbon dioxide addition. This capability enables efficient product separation and solvent recycling, significantly reducing the environmental footprint of synthetic processes [10].

Ionic Liquid Systems:

Ionic liquid systems offer unique advantages for organic synthesis including thermal stability, low volatility, and tunable properties. These systems can be designed to facilitate specific reactions while providing easy product separation and catalyst recovery. The application of ionic liquids to phenoxyacetic acid synthesis has demonstrated good yields and selectivity [10].

The selection of appropriate ionic liquids requires consideration of factors including viscosity, thermal stability, and chemical compatibility with reactants and catalysts. The ability to tune ionic liquid properties through structural modifications enables optimization for specific synthetic applications [10].

Chromatographic Purification and Crystallization Techniques

The purification of 2-Bromo-4-nitrophenoxyacetic acid requires sophisticated separation techniques that can handle the compound's specific physical and chemical properties. Modern chromatographic methods combined with optimized crystallization protocols provide efficient routes to high-purity products [11] [12].

Anion Exchange Chromatography:

Anion exchange chromatography represents the most effective method for purifying carboxylic acids from complex reaction mixtures. The technique exploits the ionic nature of carboxylic acids at appropriate pH values, enabling selective binding to positively charged stationary phases [12]. The method achieves excellent separation efficiency with typical purities exceeding 95% and processing capacities of 8-35 grams per liter of resin.

The mechanism involves protonation-deprotonation equilibria that govern the binding affinity of carboxylic acids to the stationary phase. The separation is achieved through gradient elution using ammonium acetate solutions, which provide controlled competition for binding sites. The method demonstrates excellent scalability and can be adapted for both analytical and preparative applications [12].

Reversed Phase High Performance Liquid Chromatography:

Reversed phase HPLC provides superior resolution for complex mixtures containing structurally similar compounds. The technique utilizes C18 silica stationary phases with methanol-water gradient elution, achieving purities exceeding 99% with processing capacities of 15-50 grams per liter [11]. The method is particularly effective for removing closely related impurities and achieving pharmaceutical-grade purity.

The separation mechanism relies on differential hydrophobic interactions between analytes and the stationary phase. The gradient elution profile must be carefully optimized to achieve baseline resolution while maintaining reasonable analysis times. The method requires high-quality solvents and precise temperature control to achieve reproducible results [11].

Ion-Pair Chromatography:

Ion-pair chromatography offers advantages for compounds containing both ionic and neutral functionalities. The technique employs ion-pairing agents that form neutral complexes with ionic analytes, enabling separation on conventional reversed phase columns. The method achieves purities exceeding 97% with moderate processing capacities [13].

The ion-pairing mechanism involves the formation of hydrophobic complexes between the analyte and the ion-pairing agent, altering the retention behavior on the stationary phase. The selection of appropriate ion-pairing agents is crucial for achieving optimal separation efficiency. Common ion-pairing agents include long-chain quaternary ammonium salts and alkyl sulfates [13].

Crystallization Optimization:

The crystallization of 2-Bromo-4-nitrophenoxyacetic acid requires careful optimization of solvent systems, temperature profiles, and nucleation conditions. Slow cooling crystallization from aqueous or ethanolic solutions provides large, high-purity crystals with yields of 85-95% [14]. The technique requires precise temperature control and seeding strategies to achieve consistent results.

The crystallization mechanism involves nucleation and growth processes that are influenced by supersaturation levels, temperature gradients, and the presence of impurities. The use of seeding techniques can control crystal size distribution and improve reproducibility. The selection of appropriate solvents is crucial for achieving optimal crystal morphology and purity [14].

Antisolvent Crystallization:

Antisolvent crystallization techniques enable rapid precipitation of the target compound from solutions containing dissolved impurities. The method typically employs water as an antisolvent for organic solutions, achieving yields of 70-90% with good purity. The technique requires careful control of addition rates and mixing conditions to prevent oiling out [14].

The antisolvent mechanism involves rapid reduction of solubility through changes in solvent composition, leading to supersaturation and precipitation. The crystal size and morphology are controlled through manipulation of mixing conditions and addition rates. The method offers advantages in terms of processing time and equipment requirements [14].

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production presents numerous technical, economic, and regulatory challenges that must be systematically addressed to ensure successful commercialization [15] [16].

Scale-Up Complications:

Heat and mass transfer limitations represent the most significant challenges in scaling up synthetic processes. Laboratory reactions that proceed smoothly in small volumes may encounter mixing problems, temperature control issues, and mass transfer limitations at industrial scale [16]. The surface area to volume ratio decreases significantly with scale, affecting heat dissipation and potentially leading to temperature excursions that compromise product quality and safety.

The solution involves implementation of continuous flow reactor systems that maintain favorable heat and mass transfer characteristics regardless of scale. These systems provide superior temperature control, improved mixing efficiency, and enhanced safety profiles compared to traditional batch reactors [17]. The transition to continuous processing requires significant investment in equipment and process development but offers substantial long-term benefits.

Process Optimization Challenges:

Catalyst deactivation becomes a critical issue at industrial scale due to extended reaction times and the presence of impurities that may not be significant at laboratory scale. The accumulation of catalyst poisons and the effects of prolonged exposure to reaction conditions can significantly impact catalyst performance [16]. The development of catalyst regeneration protocols and the selection of more robust catalytic systems are essential for maintaining consistent performance.

The implementation of catalyst regeneration strategies requires careful consideration of the regeneration chemistry and its compatibility with the overall process. In-situ regeneration methods are preferred when possible, as they minimize process interruptions and reduce handling requirements. The development of more robust catalysts that resist deactivation represents a long-term solution to this challenge [16].

Quality Control and Regulatory Compliance:

Batch-to-batch variability becomes increasingly problematic at industrial scale due to the complexity of large-scale operations and the potential for systematic errors. The implementation of Process Analytical Technology (PAT) provides real-time monitoring and control capabilities that can significantly reduce variability and improve product quality [18]. These systems enable immediate response to process deviations and provide comprehensive documentation for regulatory compliance.

Good Manufacturing Practice (GMP) requirements impose strict standards for equipment design, process validation, and quality control procedures. The implementation of Quality by Design (QbD) principles provides a systematic approach to process development that ensures consistent product quality while meeting regulatory requirements [18]. This approach requires extensive process characterization and validation but provides a robust foundation for commercial production.

Cost Management and Economic Considerations:

Raw material price volatility poses significant challenges for industrial production, particularly for specialty chemicals and pharmaceutical intermediates. The development of long-term supply contracts and the identification of alternative suppliers can help mitigate these risks [19]. The implementation of inventory management systems that balance carrying costs against supply security is essential for maintaining profitability.

The optimization of process economics requires careful consideration of capital costs, operating expenses, and throughput requirements. The selection of appropriate equipment and process conditions must balance performance requirements against economic constraints. The development of flexible manufacturing systems that can adapt to changing market conditions provides competitive advantages [19].

Supply Chain and Logistics Challenges:

Supplier reliability becomes increasingly critical at industrial scale, as production disruptions can have significant financial and regulatory consequences. The development of qualified supplier networks and the implementation of supplier diversity programs can reduce supply chain risks [19]. The establishment of strategic partnerships with key suppliers provides additional security and can lead to improved pricing and service levels.

XLogP3

2.1

Dates

Last modified: 04-14-2024

Explore Compound Types